2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
Overview
Description
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 2,4-dichlorobenzyl ether moiety. This compound is often used in chemical research and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 2,4-dichlorobenzyl alcohol with 2-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-[(2,4-Dichlorobenzyl)oxy]benzoic acid.
Reduction: 2-[(2,4-Dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity by binding to active sites or altering their conformation. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic residues such as cysteine or lysine in proteins .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzaldehyde: Lacks the benzyl ether moiety, making it less versatile in certain reactions.
2-Hydroxybenzaldehyde: Lacks the dichlorobenzyl group, affecting its reactivity and applications.
2-[(2,4-Dichlorobenzyl)oxy]benzoic acid: An oxidized form of the compound with different chemical properties
Uniqueness
2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde is unique due to its combination of a benzaldehyde group and a dichlorobenzyl ether moiety. This structure allows it to participate in a wide range of chemical reactions and makes it useful in various research and industrial applications .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFYNTWCAHSSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352770 | |
Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-60-8 | |
Record name | 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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